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Compound Focus: 8-Bromooctanoic acid

CAS No.: 17696-11-6

Cat. No.: S666759

Application Notes: TFO Delivery System Synthesis

The primary application of 8-Bromooctanoic acid (CAS 17696-11-6) in TFO research is as a synthetic
intermediate for creating targeted delivery conjugates. The workflow involves synthesizing a functionalized
polymer backbone that can be coupled to both a targeting moiety (M6P) and the therapeutic TFO [1] [2]. The
role of 8-Bromooctanoic acid-derived linker chemistry is crucial for enabling the intracellular release of the

active TFO.

The diagram below illustrates the structure of the final M6P-HPMA-TFO conjugate and its therapeutic

mechanism for treating liver fibrosis.
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M6P-HPMA-TFO Conjugate Mechanism for Liver Fibrosis Therapy
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Quantitative Data for 8-Bromooctanoic Acid

The table below summarizes key chemical and physical properties of 8-Bromooctanoic acid for

experimental planning [3] [4] [5].

Property Value / Specification
CAS Number 17696-11-6
Molecular Formula CgH15Bro,
Molecular Weight 223.11 g/mol

Purity 97% [3]

Melting Point 35-37 °C (lit.) [3]
Boiling Point 147-150 °C at 2 mmHg (lit.) [3]
Density 1.31£0.1 g/cm? [4]
Flash Point >110 °C [5]

Hazard Codes Corrosive (C) [5]
Signal Word Danger [3]

Experimental Protocol: Synthesis of an M6P-HPMA-
GFLG-TFO Conjugate

This protocol outlines the key steps for synthesizing a targeted TFO delivery system, based on peer-reviewed
methodologies [1] [2].
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Stage 1: Synthesis of the HPMA Copolymer Backbone with GFLG
Linkers

¢ Polymerization: Synthesize the HPMA (N-(2-Hydroxypropyl)methacrylamide) copolymer by free-
radical precipitation polymerization. Include in the monomer feed a small percentage of a
methacryloylated derivative of the tetrapeptide Gly-Phe-Leu-Gly (GFLG).

¢ Functionalization: The GFLG peptide serves as a lysosomally degradable spacer. Terminate the
peptide sequence with a reactive group (e.g., a primary amine) to allow for subsequent conjugation.

e Purification & Characterization: Purify the resulting HPMA-GFLG-NH, copolymer by gel filtration.
Characterize it using size exclusion chromatography (SEC) for molecular weight distribution and NMR
for composition.

Stage 2: Conjugation of 8-Bromooctanoic Acid Derivative to the
Polymer

e Objective: To attach a thiol-reactive group to the polymer via the bromo-alkyl chain.

¢ Reaction: Activate 8-Bromooctanoic acid using a carbodiimide coupling reagent (e.g., EDC) with
HOBt or HOAt as an additive in an anhydrous solvent like DMF or DCM. React this activated ester
with the terminal amine of the GFLG linkers on the HPMA copolymer.

¢ Purification: Isolate the bromoalkyl-functionalized HPMA copolymer (HPMA-GFLG-Br) through
precipitation in diethyl ether or acetone, followed by extensive dialysis.

Stage 3: Synthesis of Thiolated Mannose-6-Phosphate (M6P-SH)

¢ This step involves the chemical synthesis of the M6P targeting ligand, functionalized with a terminal
thiol group for conjugation. This synthesis is complex and typically involves protecting group
chemistry.

Stage 4: Conjugation of Targeting Ligand and TFO to the
Polymer

¢ Thiol-Bromide Substitution: React the HPMA-GFLG-Br polymer with the thiolated M6P (M6P-SH)
in the presence of a mild base (e.g., DIPEA) in a suitable solvent. This reaction forms a thioether
bond, covalently attaching the targeting moiety.
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e TFO Attachment: Simultaneously or sequentially, react another portion of the bromoalkyl chains on
the polymer with a thiol-modified TFO (TFO-SH) under the same thiol-bromide substitution conditions.

¢ Final Purification: Purify the final M6P-HPMA-GFLG-TFO conjugate using a combination of SEC
and ion-exchange chromatography to remove unreacted ligands and TFOs.

Therapeutic Application & Workflow in Liver Fibrosis

The synthesized conjugate is designed for highly specific delivery to hepatic stellate cells (HSCs), the
primary collagen-producing cells in liver fibrosis [1] [2]. The workflow from synthesis to therapeutic action

is as follows:
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Key Advantages of the Protocol
The M6P-HPMA-TFO delivery system offers several significant advantages over non-targeted approaches
[1112]:

o Targeted Delivery: The M6P ligand directs the conjugate specifically to HSCs, which overexpress
the M6P/IGF-II receptor during fibrosis, minimizing off-target effects.
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¢ Reduced Immunogenicity: HPMA is one of the least immunogenic copolymers, making it suitable
for repeated dosing compared to high molecular weight protein carriers like BSA.

e Controlled Intracellular Release: The GFLG linker is specifically cleaved by cathepsin B enzymes
within the lysosomes of the target cell, ensuring the active TFO is released where it is needed.

e Transcriptional Inhibition: TFOs act at the genomic DNA level to inhibit collagen gene transcription,
offering a potentially more sustained effect compared to strategies that target mMRNA (e.g., SIRNA).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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